molecular formula C21H26N2O2 B11305303 1-(2,5-dimethylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol

1-(2,5-dimethylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol

Cat. No.: B11305303
M. Wt: 338.4 g/mol
InChI Key: IRBSXHSPKQHWNH-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated with 2-propyl halides in the presence of a base to introduce the propyl group.

    Etherification: The final step involves the etherification of the benzodiazole derivative with 2,5-dimethylphenol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the phenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways: It may influence various signaling pathways, leading to changes in cellular processes such as apoptosis, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethylphenoxy)-3-(1H-1,3-benzodiazol-1-yl)propan-2-ol: Lacks the propyl group, which may affect its biological activity.

    1-(2,5-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol: Contains a methyl group instead of a propyl group, leading to different chemical and biological properties.

Uniqueness

1-(2,5-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-(2,5-dimethylphenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C21H26N2O2/c1-4-7-21-22-18-8-5-6-9-19(18)23(21)13-17(24)14-25-20-12-15(2)10-11-16(20)3/h5-6,8-12,17,24H,4,7,13-14H2,1-3H3

InChI Key

IRBSXHSPKQHWNH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC(COC3=C(C=CC(=C3)C)C)O

Origin of Product

United States

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